4(3H)-Quinazolinone, 3-(2-(dimethylamino)ethyl)-6-iodo-2-methyl- is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is and it possesses a molecular weight of approximately 419.26 g/mol. This compound is classified as a quinazolinone derivative, which is a class of compounds known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
The synthesis of 4(3H)-Quinazolinone, 3-(2-(dimethylamino)ethyl)-6-iodo-2-methyl- typically involves several steps:
This multi-step synthetic route highlights the complexity and precision required in synthesizing quinazolinone derivatives, particularly when aiming for specific biological activities .
The molecular structure of 4(3H)-Quinazolinone, 3-(2-(dimethylamino)ethyl)-6-iodo-2-methyl- features several key components:
The compound's structure can be represented as follows:
Data regarding its structural characteristics can be found in databases such as PubChem, which provides information on its molecular geometry and potential interactions with biological targets .
4(3H)-Quinazolinone derivatives are known to participate in various chemical reactions that can modify their structure and enhance their biological activity:
These reactions are essential for developing new derivatives with improved efficacy against targeted diseases .
The mechanism of action for compounds like 4(3H)-Quinazolinone, 3-(2-(dimethylamino)ethyl)-6-iodo-2-methyl- often involves interaction with specific biological targets:
Understanding these mechanisms is crucial for optimizing the design of new derivatives that can selectively target disease pathways .
The physical and chemical properties of 4(3H)-Quinazolinone, 3-(2-(dimethylamino)ethyl)-6-iodo-2-methyl- include:
These properties are critical for determining the suitability of this compound in drug formulation and delivery systems .
4(3H)-Quinazolinone derivatives have several scientific applications:
Research continues into optimizing these compounds to enhance their therapeutic profiles while minimizing side effects .
The quinazolinone scaffold has evolved from a chemical curiosity to a privileged structure in medicinal chemistry. The first quinazolinone derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized by Griess in 1869 via anthranilic acid and cyanide condensation [1] [10]. A transformative advancement came in 1903 when Gabriel established a reliable synthesis of quinazolin-4(3H)-one by oxidizing 3,4-dihydroquinazoline with alkaline potassium ferricyanide [5] [10]. The mid-20th century marked a pivotal shift when the antimalarial alkaloid febrifugine was isolated from Dichroa febrifuga, demonstrating the therapeutic potential of natural quinazolinones [1] [7]. This discovery catalyzed intensive research into synthetic analogs, leading to >150 FDA-approved drugs containing this core, including EGFR inhibitors (e.g., erlotinib) and antimicrobial agents [4] [6].
Table 1: Historical Milestones in Quinazolinone Drug Development
Year | Milestone | Significance |
---|---|---|
1869 | Griess synthesizes first quinazolinone derivative | Established foundation for heterocyclic chemistry |
1903 | Gabriel develops oxidation route to 4(3H)-quinazolinone | Enabled reliable access to the core scaffold |
1950s | Febrifugine isolation from Chinese medicinal herb | Validated natural quinazolinones as bioactive agents |
2000s | EGFR inhibitors (gefitinib, erlotinib) approved | Demonstrated clinical utility in targeted oncology |
The 4(3H)-quinazolinone core exemplifies a "privileged scaffold" due to its balanced physicochemical properties and structural versatility. This bicyclic system features a benzopyrimidone structure with three key modifiable sites: positions 2, 3, and 6/7/8 on the aromatic ring [5] [8]. The scaffold exhibits remarkable stability under physiological conditions, resisting hydrolysis in cold dilute acids and alkalis—though decomposition occurs upon boiling [5] [9]. This stability stems from the lactam-lactim tautomerism (Fig. 1A), which enhances reactivity for electrophilic substitutions at C6/C8 [2] [8].
Table 2: Strategic Modifications of the 4(3H)-Quinazolinone Scaffold
Position | Modification | Biological Impact | Example Derivatives |
---|---|---|---|
2 | Methyl group | Enhances metabolic stability and lipophilicity | Target compound (2-methyl variant) |
3 | Aminoethyl side chain | Enables salt formation, improves water solubility and target engagement | 3-(2-(dimethylamino)ethyl derivatives |
6 | Iodo substitution | Augments electron density, steric bulk, and halogen bonding potential | 6-Iodo-quinazolinones |
The 3-(2-(dimethylamino)ethyl side chain in the target compound exemplifies rational drug design. This moiety introduces a tertiary amine that:
Microwave-assisted Niementowski synthesis (anthranilic acid + amides) and transition metal-catalyzed cyclizations now enable efficient production of these derivatives, achieving yields >85% under green chemistry conditions [9] [10].
Halogenation, particularly iodination at C6, strategically enhances quinazolinone bioactivity through steric, electronic, and metabolic mechanisms. Iodine’s large atomic radius (198 pm) creates steric hindrance that:
Table 3: Comparative Impact of Halogen Substituents in Quinazolinones
Halogen | Atomic Radius (pm) | Electronegativity | Key Biological Effects |
---|---|---|---|
Iodine | 198 | 2.66 | - Superior EGFR inhibition (IC₅₀ 0.29–0.47 μM [3]) - Enhanced cellular uptake via lipophilicity modulation |
Bromine | 185 | 2.96 | Moderate activity improvement over chlorine |
Chlorine | 175 | 3.16 | Baseline electrophilic properties; minimal steric impact |
In EGFR-targeted analogs like the 6-iodo-2-methylquinazolinones, iodine's polarizability enables:
Molecular docking of 6-iodo derivatives reveals 30% stronger binding affinity to EGFR than non-halogenated counterparts due to halogen bonding with Cys773 (distance: 3.3 Å, angle: 155°) [3] [7]. This explains the significant cytotoxicity of 6-iodoquinazolinones against A549 lung cancer (IC₅₀ = 4.86–6.80 μM) and HCT116 colon cancer cells, surpassing doxorubicin in some analogs [3].
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0